1-(2-Bromo-3-chlorobenzyl)-4,4-difluoropiperidine
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Overview
Description
1-(2-Bromo-3-chlorobenzyl)-4,4-difluoropiperidine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzyl group, which is further connected to a piperidine ring. The unique combination of these halogens imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-(2-Bromo-3-chlorobenzyl)-4,4-difluoropiperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Fluorination: The incorporation of fluorine atoms into the piperidine ring, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Coupling Reaction: The final step involves coupling the halogenated benzyl group with the fluorinated piperidine ring under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-(2-Bromo-3-chlorobenzyl)-4,4-difluoropiperidine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be replaced by other nucleophiles under appropriate conditions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-3-chlorobenzyl)-4,4-difluoropiperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-3-chlorobenzyl)-4,4-difluoropiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Comparison with Similar Compounds
1-(2-Bromo-3-chlorobenzyl)-4,4-difluoropiperidine can be compared with other similar compounds, such as:
1-(2-Bromo-3-chlorobenzyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
1-Bromo-3-chloro-2-fluorobenzene: Lacks the piperidine ring, making it less complex.
2-Bromo-3-chlorobenzyl alcohol: Contains a hydroxyl group instead of the piperidine ring.
The uniqueness of this compound lies in its specific combination of halogens and the piperidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13BrClF2N |
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Molecular Weight |
324.59 g/mol |
IUPAC Name |
1-[(2-bromo-3-chlorophenyl)methyl]-4,4-difluoropiperidine |
InChI |
InChI=1S/C12H13BrClF2N/c13-11-9(2-1-3-10(11)14)8-17-6-4-12(15,16)5-7-17/h1-3H,4-8H2 |
InChI Key |
QUQGDYIPGMXUHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(F)F)CC2=C(C(=CC=C2)Cl)Br |
Origin of Product |
United States |
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